Choline Salt vs. Medoxomil Ester: 98% Higher Cmax and 70% Higher AUC of Active Moiety in Head-to-Head Rat PK Study
In a direct head-to-head pharmacokinetic comparison in Sprague-Dawley rats (n=12, randomized into two groups, half male/half female), equimolar oral doses of choline azilsartan (Example 2 compound, 3 mg/kg) and azilsartan kamedoxomil (the active pharmaceutical ingredient of Edarbi®, 3.58 mg/kg) were administered by oral gavage. Plasma concentration of azilsartan acid (TAK-536) was measured at 0.5, 1, 2, 3, 4, 5, 7, 10, 24, and 48 hours post-dose. The Cmax of azilsartan acid was 98% higher and the AUC was 70% higher following administration of the choline salt compared to the medoxomil potassium salt, a difference that reached statistical significance [1]. This indicates that the choline salt provides substantially greater systemic exposure to the active moiety at equimolar dosing.
| Evidence Dimension | Systemic exposure to active moiety (azilsartan acid) after equimolar oral dosing |
|---|---|
| Target Compound Data | Choline azilsartan (Example 2): Cmax and AUC measured; 98% higher Cmax and 70% higher AUC than comparator |
| Comparator Or Baseline | Azilsartan kamedoxomil (API of Edarbi®): reference Cmax and AUC at equimolar dose (3.58 mg/kg) |
| Quantified Difference | Cmax: +98%; AUC: +70% (statistically significant per patent disclosure) |
| Conditions | Sprague-Dawley rats (200–250 g, half male/half female, n=6 per group), oral gavage, blood sampling 0–48 h, plasma concentration of azilsartan (TAK-536) measured |
Why This Matters
For procurement decisions, this demonstrates that the choline salt achieves markedly greater active-moiety exposure than the medoxomil form, potentially enabling lower molar dosing, reduced API cost per dose, or improved therapeutic effect at equivalent doses.
- [1] Experimental Example 3, Drug Metabolism Test of SD Rats after Administration. In: Jiangsu Hansoh Pharmaceutical Co., Ltd. ORGANIC AMINE SALTS OF AZILSARTAN, PREPARATION METHOD AND USE THEREOF. US Patent 20130296334A1, filed 2013. Lines [0238]–[0249]; Table 1. View Source
